Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(3-pyridinylmethyl)-

Description

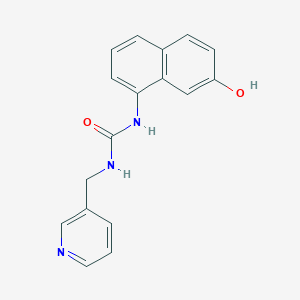

Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(3-pyridinylmethyl)- is a urea derivative featuring a 7-hydroxynaphthalene group and a 3-pyridinylmethyl substituent. For example, the compound "Urea, N-(2,6-dimethylphenyl)-N'-(7-hydroxy-1-naphthalenyl)" (CAS: 497149-56-1) shares the 7-hydroxynaphthalene moiety and exhibits a polar surface area (PSA) of 61.36 Ų, a predicted boiling point of 424.9±40.0 °C, and a density of 1.303±0.06 g/cm³ .

Properties

CAS No. |

648420-14-8 |

|---|---|

Molecular Formula |

C17H15N3O2 |

Molecular Weight |

293.32 g/mol |

IUPAC Name |

1-(7-hydroxynaphthalen-1-yl)-3-(pyridin-3-ylmethyl)urea |

InChI |

InChI=1S/C17H15N3O2/c21-14-7-6-13-4-1-5-16(15(13)9-14)20-17(22)19-11-12-3-2-8-18-10-12/h1-10,21H,11H2,(H2,19,20,22) |

InChI Key |

WMPRLXGXPVLZNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=CN=CC=C3 |

Origin of Product |

United States |

Biological Activity

Urea derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article focuses on the compound Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(3-pyridinylmethyl)- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 290.35 g/mol

- CAS Number : Not available in the provided sources.

The compound features a naphthalene moiety substituted with a hydroxyl group and a pyridine ring, which are known to contribute to its biological properties.

Biological Activity Overview

Research indicates that Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(3-pyridinylmethyl)- exhibits various biological activities:

-

Anticancer Activity

- The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that urea derivatives can significantly reduce cell viability in breast cancer cell lines (e.g., MCF-7) with IC₅₀ values ranging from 3.7 to 6.3 µM under normoxic conditions .

- Mechanistically, it has been suggested that these compounds induce apoptosis through the modulation of key signaling pathways, including the inhibition of carbonic anhydrases (hCA-IX and hCA-XII), which are implicated in tumor growth and metastasis .

- Antibacterial Activity

- Antioxidant Properties

The biological activity of Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(3-pyridinylmethyl)- can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's interaction with carbonic anhydrases leads to decreased intracellular pH and increased reactive oxygen species (ROS) production, promoting apoptosis in cancer cells .

- Cell Cycle Arrest : Studies have indicated that treatment with this urea derivative results in cell cycle arrest at the S phase, suggesting a mechanism by which it hampers cancer cell proliferation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a comparative study involving various diaryl urea derivatives, Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(3-pyridinylmethyl)- was evaluated alongside other compounds for its efficacy against breast cancer cell lines. The results indicated significant reductions in cell viability and alterations in apoptotic markers such as Bcl-2 and caspases .

Comparison with Similar Compounds

Table 1: Key Differences in Substituent Effects

| Compound Class | Substituent | PSA (Ų) | Application |

|---|---|---|---|

| Target Urea | 7-hydroxy-1-naphthalenyl, 3-pyridinylmethyl | ~61–70* | Potential CNS modulation |

| Sulfonyloxy Ureas | Sulfonyloxy aryl groups | ~50–55* | Patent-protected intermediates |

| Pesticide Ureas (e.g., fluometuron) | Trifluoromethyl, dimethyl | ~40–50 | Herbicidal activity |

*Estimated based on structural analogs .

Pyridinylmethyl-Containing Bioactive Compounds

Compounds like SR27417 (N-(2-dimethylaminoethyl)-N-(3-pyridinylmethyl)(4-[2,4,6-triisopropylphenyl]thiazol-2-yl)amine) demonstrate that the 3-pyridinylmethyl group facilitates interactions with receptors or enzymes, such as platelet-activating factor (PAF) receptors . The target urea’s pyridinylmethyl group may similarly enhance binding to neurological targets, such as metabotropic glutamate receptors (mGluRs), though direct evidence is lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.